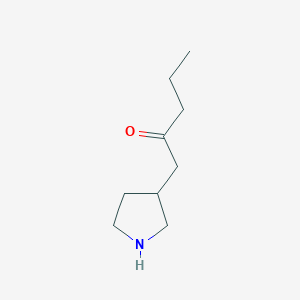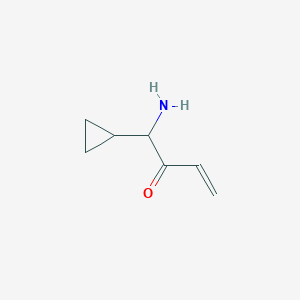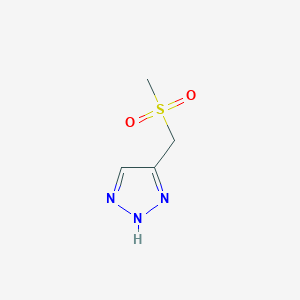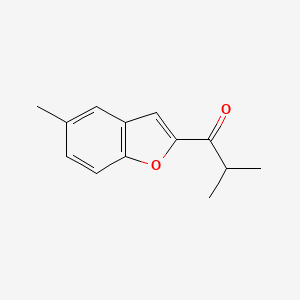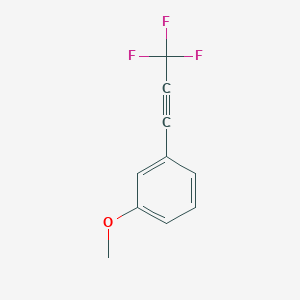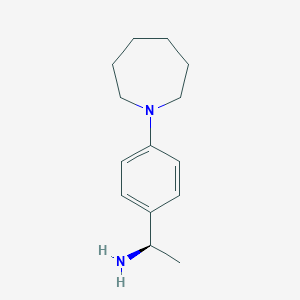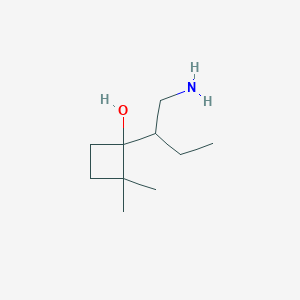
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol is an organic compound with the molecular formula C11H23NO This compound features a cyclobutane ring substituted with an aminobutan-2-yl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Aminobutan-2-yl Group: This step involves the nucleophilic substitution reaction where an appropriate aminobutan-2-yl precursor reacts with the cyclobutane ring.
Addition of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
科学研究应用
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclohexan-1-ol: Similar structure but with a cyclohexane ring.
Uniqueness
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The smaller ring size of cyclobutane results in higher ring strain, influencing its reactivity and interactions with other molecules.
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
1-(1-aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-4-8(7-11)10(12)6-5-9(10,2)3/h8,12H,4-7,11H2,1-3H3 |
InChI 键 |
SSIGRDZSCAFDAF-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C1(CCC1(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


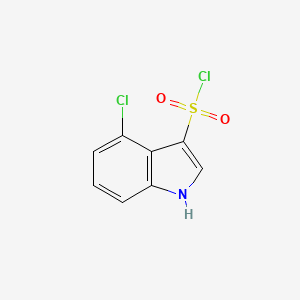

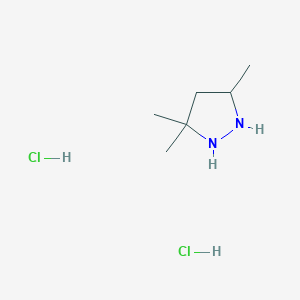
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)

